

# Analysis of Heptatriacontane Using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Heptatriacontane	
Cat. No.:	B1583076	Get Quote

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### Introduction

**Heptatriacontane** (C37H76) is a long-chain n-alkane with significant applications in various scientific fields. Its high molecular weight and low volatility present unique challenges for analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as **Heptatriacontane**. This document provides detailed application notes and experimental protocols for the analysis of **Heptatriacontane** using GC-MS, addressing sample preparation, chromatographic separation, and mass spectrometric detection.

# **Physicochemical Properties of Heptatriacontane**

A foundational understanding of **Heptatriacontane**'s properties is crucial for method development.



Property	Value
Chemical Formula	C37H76[1][2]
Molecular Weight	521.00 g/mol [1][2]
CAS Number	7194-84-5[1][2]
Appearance	Waxy Solid
Boiling Point	High (exact value varies with pressure)
Solubility	Insoluble in water, soluble in non-polar organic solvents like hexane and dichloromethane.

# Experimental Protocols Sample Preparation: Extraction of n-Alkanes from Plant Wax

This protocol is designed for the extraction of **Heptatriacontane** from a complex matrix such as plant leaves.

### Materials:

- Fresh or dried plant leaves
- Dichloromethane (CH2Cl2), HPLC grade
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexane, HPLC grade
- · Glass column for chromatography
- Round bottom flasks
- Rotary evaporator



· GC vials with inserts

#### Procedure:

- Sample Collection and Drying: Collect fresh plant leaves and dry them at 40-50°C for 24-48 hours to remove moisture.
- Extraction:
  - Grind the dried leaves into a fine powder.
  - Accurately weigh approximately 5-10 g of the powdered sample into a flask.
  - Add 100 mL of dichloromethane to the flask.
  - Extract the lipids, including n-alkanes, by immersing the whole leaves in dichloromethane.
  - For enhanced extraction, sonicate the mixture for 15-20 minutes or use a Soxhlet extractor for several hours.
- Filtration and Drying:
  - Filter the extract through a funnel with glass wool and anhydrous sodium sulfate to remove particulate matter and residual water.
  - Collect the filtrate in a clean round bottom flask.
- Solvent Evaporation:
  - Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Fractionation (Clean-up):
  - Prepare a silica gel column using hexane as the mobile phase.
  - Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.



- Elute the n-alkane fraction with hexane. Saturated hydrocarbons like Heptatriacontane will elute first.
- Collect the eluate containing the n-alkane fraction.
- Final Concentration and Sample Preparation for GC-MS:
  - Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.
  - Reconstitute the dried residue in a known volume of hexane (e.g., 1 mL).
  - Transfer the final solution to a GC vial for analysis.

### **GC-MS Instrumentation and Parameters**

The following parameters are recommended for the analysis of **Heptatriacontane** and other long-chain alkanes. Optimization may be required based on the specific instrument and sample matrix.



Parameter	Recommended Setting	
Gas Chromatograph	Agilent 6890 or similar	
Mass Spectrometer	Agilent 5975 or similar	
GC Column	HP-5MS (or equivalent 5% phenyl- methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Injection Mode	Splitless	
Injection Volume	1 μL	
Injector Temperature	300°C	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Temperature Program	Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 320°C; hold for 20 min.	
MS Source Temperature	230°C	
MS Quadrupole Temp.	150°C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Mass Scan Range	m/z 50-600	
Solvent Delay	5 min	

# Data Presentation and Quantitative Analysis Identification of Heptatriacontane

**Heptatriacontane** is identified based on two key parameters:

• Retention Time: The time it takes for the analyte to pass through the GC column. Under the specified conditions, the retention time for **Heptatriacontane** will be consistent.



Mass Spectrum: The fragmentation pattern of the molecule upon ionization. n-Alkanes
exhibit a characteristic fragmentation pattern with prominent ions at m/z 57, 71, 85, 99, etc.,
corresponding to [CnH2n+1]+ fragments.[3] The molecular ion (M+) peak for long-chain
alkanes is often weak or absent in EI-MS.[4]

### **Quantitative Data Summary**

The following table summarizes key quantitative data for **Heptatriacontane** analysis.

Parameter	Value/Range	Notes
Kovats Retention Index	3700 (non-polar column)[5]	A standardized measure of retention time, useful for interlaboratory comparisons.
Quantifier Ion (m/z)	57	Typically the most abundant ion in the mass spectrum of n-alkanes.[3]
Qualifier Ions (m/z)	71, 85	Used for confirmation of the compound's identity.[3]
Linear Dynamic Range	5 to 100 nmol (injected)	Based on data for similar long- chain alkanes (C21-C36).[3][6]
Limit of Quantification (LOQ)	~5 nmol (injected)	Estimated based on data for similar long-chain alkanes.[3]
Method Detection Limit (MDL)	Not established for Heptatriacontane	For n-alkanes (C12-C35), MDLs can range from 0.44 - 9.66 μg/kg.

## **Visualization of Experimental Workflow**

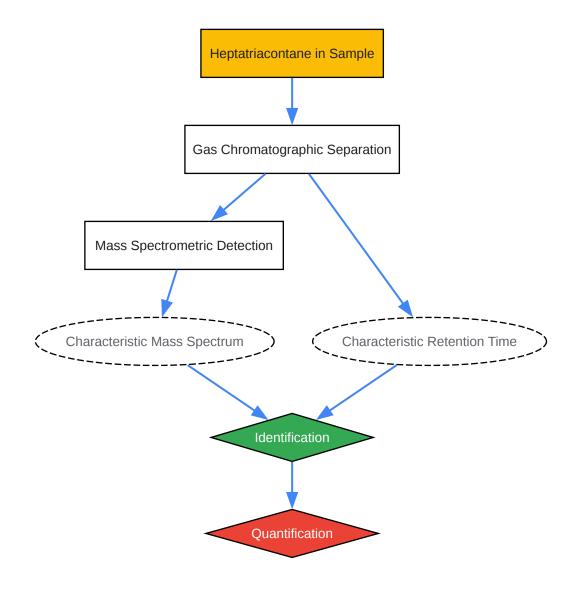
The following diagrams illustrate the key processes in the GC-MS analysis of **Heptatriacontane**.





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Caption: Experimental workflow for the GC-MS analysis of **Heptatriacontane**.



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